(5Z)-5-(2-fluorobenzylidene)-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-(2-fluorobenzylidene)-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a fluorobenzylidene group, a piperidinyl group, and a thiazolidinone core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-fluorobenzylidene)-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of the thiazolidinone core This can be achieved through a cyclization reaction involving a thiourea derivative and a haloketone
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2-fluorobenzylidene)-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone core to a thiazolidine.
Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(2-fluorobenzylidene)-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It could be explored for its efficacy in treating certain diseases or conditions, particularly those involving inflammation or microbial infections.
Industry
In industrial applications, this compound could be used as an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-(2-fluorobenzylidene)-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound’s thiazolidinone core and fluorobenzylidene group may enable it to bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinones and fluorobenzylidene derivatives. Examples are:
- 2-thioxo-1,3-thiazolidin-4-one
- 5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
What sets (5Z)-5-(2-fluorobenzylidene)-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one apart is its combination of functional groups, which confer unique reactivity and potential biological activity. The presence of the piperidinyl group, in particular, may enhance its interaction with biological targets compared to simpler thiazolidinone derivatives.
Properties
Molecular Formula |
C21H25FN2O3S2 |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
(5Z)-5-[(2-fluorophenyl)methylidene]-3-[4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H25FN2O3S2/c22-17-8-2-1-6-15(17)14-18-20(27)24(21(28)29-18)12-5-9-19(26)23-11-4-3-7-16(23)10-13-25/h1-2,6,8,14,16,25H,3-5,7,9-13H2/b18-14- |
InChI Key |
JRAUWYNRIDEGMG-JXAWBTAJSA-N |
Isomeric SMILES |
C1CCN(C(C1)CCO)C(=O)CCCN2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=S |
Canonical SMILES |
C1CCN(C(C1)CCO)C(=O)CCCN2C(=O)C(=CC3=CC=CC=C3F)SC2=S |
Origin of Product |
United States |
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